Lipophilicity (XLogP3) Comparison: Isobutyl vs. Unsubstituted Pyrrolidine-3-carbaldehyde
The target compound has a computed XLogP3 of 1.2, compared to –0.6 for the unsubstituted pyrrolidine-3-carbaldehyde parent [1][2]. This 1.8 log-unit increase in lipophilicity is attributable to the isobutyl N-substituent and is expected to enhance passive membrane permeability and blood–brain barrier penetration potential, while reducing aqueous solubility.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | Pyrrolidine-3-carbaldehyde (parent, CID 11521070): XLogP3 = –0.6 |
| Quantified Difference | ΔXLogP3 = +1.8 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
A 1.8-unit higher XLogP3 directly impacts logD-dependent ADME properties; procurement of the isobutyl analog over the unsubstituted parent is essential when increased membrane partitioning is desired in a synthetic intermediate or screening library member.
- [1] PubChem Compound Summary for CID 102567893, 1-Isobutylpyrrolidine-3-carbaldehyde. View Source
- [2] PubChem Compound Summary for CID 11521070, Pyrrolidine-3-carbaldehyde. View Source
